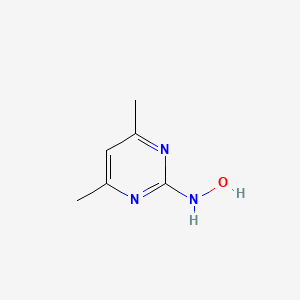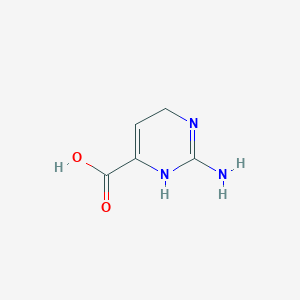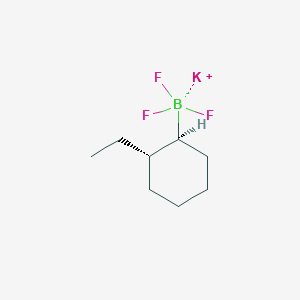
Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is part of the broader class of trifluoroborate salts, which are known for their stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate typically involves the reaction of (1S,2S)-2-ethylcyclohexylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions to enhance yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Reaction conditions typically involve heating and may require an inert atmosphere to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds.
Aplicaciones Científicas De Investigación
Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, facilitating the formation of new chemical bonds. The pathways involved often include the activation of palladium catalysts and the coordination of the trifluoroborate group to the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium ((1S,2S)-2-(benzyloxy)cyclopropyl)trifluoroborate
- Potassium ((1S,2S)-2-(methoxy)cyclohexyl)trifluoroborate
Uniqueness
Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate is unique due to its specific stereochemistry and the presence of the ethyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of stereochemically complex molecules.
Propiedades
Fórmula molecular |
C8H15BF3K |
|---|---|
Peso molecular |
218.11 g/mol |
Nombre IUPAC |
potassium;[(1S,2S)-2-ethylcyclohexyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3.K/c1-2-7-5-3-4-6-8(7)9(10,11)12;/h7-8H,2-6H2,1H3;/q-1;+1/t7-,8-;/m0./s1 |
Clave InChI |
JQGOHYOSTKGOOG-WSZWBAFRSA-N |
SMILES isomérico |
[B-]([C@H]1CCCC[C@@H]1CC)(F)(F)F.[K+] |
SMILES canónico |
[B-](C1CCCCC1CC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)


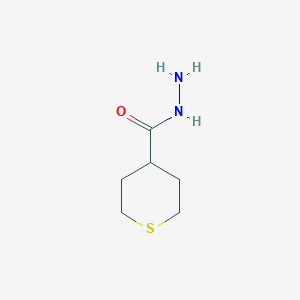
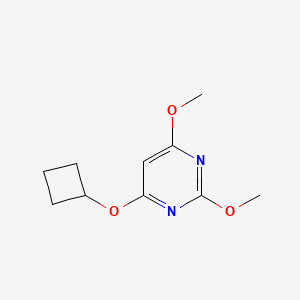
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)


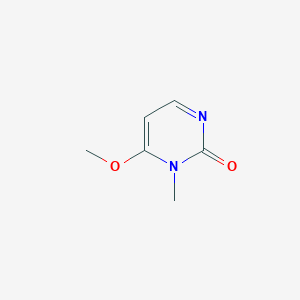

![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)
